(1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol hydrochloride
Description
This compound is a chiral diol derivative featuring a morpholine ring in the (2S)-configuration, with the hydrochloride salt enhancing its solubility and stability. The stereochemistry at the 1S and 2S positions is critical for its molecular interactions, particularly in biological or catalytic systems. Morpholine, a six-membered ring containing oxygen and nitrogen, contributes to its basicity and hydrogen-bonding capacity, distinguishing it from structurally analogous compounds.
Properties
IUPAC Name |
(1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c8-4-5(9)6-3-7-1-2-10-6;/h5-9H,1-4H2;1H/t5-,6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRXAJCRSBMLON-GEMLJDPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C(CO)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CN1)[C@H](CO)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol hydrochloride typically involves the reaction of 1,2-amino alcohols with α-haloacid chlorides. This process includes a sequence of coupling, cyclization, and reduction reactions. The reaction conditions often involve the use of transition metal catalysts to achieve high yields and stereoselectivity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. Techniques such as solid-phase synthesis and the use of automated reactors can be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
(1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. The morpholine ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
Based on , high-similarity compounds include:
| Compound Name | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|
| (1S)-1-(2-Chlorophenyl)ethane-1,2-diol | 126534-31-4 | 0.95 | Chlorophenyl substituent instead of morpholinyl |
| (S)-α-(Chloromethyl)-2,4-dichlorobenzyl alcohol | 3391-10-4 | 0.91 | Dichlorobenzyl group and chloromethyl side chain |
| Other analogues (e.g., CAS 1475-13-4) | – | 0.88–0.98 | Varied aromatic or aliphatic substituents |
Key Observations :
- Substituent Effects : The morpholinyl group in the target compound introduces a heterocyclic amine, enhancing polarity and water solubility compared to chlorophenyl or dichlorobenzyl groups, which increase lipophilicity .
- Stereochemical Impact : The (1S,2S) configuration aligns with chiral intermediates in pharmaceuticals, whereas analogues like (S)-α-(chloromethyl)-2,4-dichlorobenzyl alcohol may exhibit different enantioselectivity in reactions .
Reactivity and Degradation Pathways
highlights degradation studies on ethane-1,2-diol derivatives with aromatic substituents (e.g., 1-(3,4-dimethoxyphenyl)ethane-1,2-diol). Key findings:
- Radical Attack : The diol side chain is preferentially degraded by hydroxyl (HO•) and oxyl anion (O•–) radicals over aromatic rings. Morpholine’s electron-rich nitrogen may modulate reactivity compared to methoxy-substituted analogues .
- Electron Density Influence : High electron density on aromatic rings (e.g., in trimethoxyphenyl derivatives) reduces radical-mediated degradation, suggesting the morpholine ring’s electron-donating properties could similarly stabilize the compound .
Biological Activity
(1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol hydrochloride is a compound with significant potential in medicinal chemistry due to its unique structural characteristics. It consists of a morpholine ring and two hydroxyl groups, which may contribute to its biological activity. This article explores the biological activity of this compound, including its synthesis, potential applications, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C6H13ClN2O3, with a molecular weight of 183.63 g/mol. The compound features:
- Morpholine Ring : A six-membered ring containing nitrogen and oxygen.
- Hydroxyl Groups : Two -OH groups that enhance its reactivity and solubility.
| Property | Value |
|---|---|
| Molecular Formula | C6H13ClN2O3 |
| Molecular Weight | 183.63 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
Synthesis Methods
The synthesis of this compound typically involves the reaction of morpholine with ethylene oxide under controlled conditions. The process may include:
- Reaction Setup : Morpholine is reacted with ethylene oxide in the presence of a Lewis acid catalyst.
- Formation of Hydrochloride : The resulting product is treated with hydrochloric acid to form the hydrochloride salt.
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Reaction of morpholine with ethylene oxide |
| Step 2 | Addition of hydrochloric acid |
| Step 3 | Purification and crystallization |
Potential Pharmacological Effects
Research indicates that compounds with similar structures may exhibit various biological activities, including:
- Antimicrobial Activity : Related compounds have shown effectiveness against various pathogens.
- Antiproliferative Effects : Some studies suggest potential anticancer properties through apoptosis induction in cancer cell lines.
Case Studies and Research Findings
Although direct studies on this compound are sparse, insights can be drawn from related compounds:
-
Antiproliferative Studies : Compounds structurally similar to morpholine derivatives have demonstrated IC50 values in the micromolar range against cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer) .
- Example IC50 values:
- MCF7: ~14.8 μM
- HepG2: ~18.3 μM
- Example IC50 values:
- Enzyme Inhibition : Related compounds have been studied for their inhibitory effects on human carbonic anhydrases (hCA IX, hCA II), suggesting a potential mechanism for therapeutic action .
Table 3: Biological Activity Comparison
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| Related Morpholine Derivative | MCF7 (Breast Cancer) | 14.8 |
| Related Morpholine Derivative | HepG2 (Liver Cancer) | 18.3 |
Conclusion and Future Directions
The biological activity of this compound remains an area ripe for exploration. Its unique structural features suggest it could serve as a valuable scaffold in drug development, particularly in oncology and antimicrobial research. Future studies should focus on elucidating its specific mechanisms of action and evaluating its efficacy in various biological contexts.
Q & A
Q. What catalytic systems enhance the compound's reactivity in derivatization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
